molecular formula C16H14FN5O2 B2714939 3-(2-fluorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 919012-39-8

3-(2-fluorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

货号: B2714939
CAS 编号: 919012-39-8
分子量: 327.319
InChI 键: GHYOAQAXSTYPON-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound features a 2-fluorobenzyl group at the N-3 position and methyl substituents at the 1- and 7-positions of the imidazo[2,1-f]purine core. Its structural design aims to balance receptor selectivity, metabolic stability, and blood-brain barrier penetration for antidepressant applications .

属性

IUPAC Name

2-[(2-fluorophenyl)methyl]-4,7-dimethyl-6H-purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FN5O2/c1-9-7-21-12-13(19-15(21)18-9)20(2)16(24)22(14(12)23)8-10-5-3-4-6-11(10)17/h3-7H,8H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHYOAQAXSTYPON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1)N(C(=O)N(C3=O)CC4=CC=CC=C4F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-fluorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the imidazopurine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the fluorobenzyl group: This step often involves a nucleophilic substitution reaction where a fluorobenzyl halide reacts with the imidazopurine core in the presence of a base.

    Methylation: The final step involves the methylation of the imidazopurine core using methylating agents such as methyl iodide or dimethyl sulfate.

Industrial Production Methods

Industrial production of this compound may utilize similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.

化学反应分析

Types of Reactions

3-(2-fluorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzyl derivatives.

科学研究应用

3-(2-fluorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

作用机制

The mechanism of action of 3-(2-fluorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with specific molecular targets. The fluorobenzyl group enhances its binding affinity to certain enzymes or receptors, leading to modulation of their activity. This compound may inhibit or activate specific signaling pathways, resulting in its observed biological effects.

相似化合物的比较

Comparison with Similar Compounds

Structural Analogues with Halogenated Benzyl Groups

  • 3-(2-Chlorobenzyl)-1,7-Dimethyl-1H-Imidazo[2,1-f]Purine-2,4(3H,8H)-Dione Structural Difference: Chlorine replaces fluorine at the benzyl group’s ortho position. Functional Impact: The bulkier chlorine atom reduces metabolic stability compared to fluorine but may enhance 5-HT1A receptor binding due to increased electron-withdrawing effects. Key Data:
  • TGF-β inhibition IC₅₀: 0.8 µM (vs. target compound’s focus on 5-HT1A, Ki = 0.6 nM) .

Piperazinylalkyl Derivatives

  • AZ-853 (8-(4-(4-(2-Fluorophenyl)Piperazin-1-yl)Butyl)-1,3-Dimethyl-1H-Imidazo[2,1-f]Purine-2,4(3H,8H)-Dione) Structural Difference: A butyl-piperazinyl group replaces the benzyl moiety, with a 2-fluorophenyl substituent on the piperazine ring. Functional Impact: The elongated alkyl chain enhances 5-HT1A receptor partial agonism (Ki = 0.6 nM) and improves brain penetration, leading to potent antidepressant-like effects in mice (FST ED₅₀ = 2.5 mg/kg). However, it induces α1-adrenolytic side effects, including hypotension and weight gain . Key Data:
  • Metabolic Stability (HLM): 45% remaining after 30 min.
  • Lipophilicity (logP): 3.2 .

  • Compound 3i (8-(5-(4-(2-Fluorophenyl)Piperazin-1-yl)Pentyl)-1,3,7-Trimethyl-1H-Imidazo[2,1-f]Purine-2,4(3H,8H)-Dione)

    • Structural Difference : A pentyl-piperazinyl linker and an additional methyl group at the 7-position.
    • Functional Impact : Increased alkyl chain length improves 5-HT1A/5-HT7 dual affinity (Ki = 5.6 nM for 5-HT1A) but reduces PDE4B/PDE10A inhibition (IC₅₀ > 10 µM). Demonstrated anxiolytic effects at 2.5 mg/kg, comparable to diazepam .

Trifluoromethyl-Substituted Analogues

  • AZ-861 (1,3-Dimethyl-8-(4-(4-(3-(Trifluoromethyl)Phenyl)Piperazin-1-yl)Butyl)-1H-Imidazo[2,1-f]Purine-2,4(3H,8H)-Dione)
    • Structural Difference : A 3-trifluoromethylphenyl group replaces the 2-fluorophenyl substituent on the piperazine ring.
    • Functional Impact : The electron-withdrawing CF₃ group enhances 5-HT1A receptor agonism (Ki = 0.2 nM) but reduces brain penetration compared to AZ-853. In vivo, AZ-861 lacks hypotensive effects but causes lipid metabolism disturbances .
    • Key Data :
  • Metabolic Stability (HLM): 35% remaining after 30 min.
  • Lipophilicity (logP): 3.8 .

Arylpiperazinylpropyl Derivatives

  • Compound 6h (8-[3-(N4-Phenyl)Piperazin-N1-yl-Propyl]-1,3-Dimethyl-1H-Imidazo[2,1-f]Purine-2,4(3H,8H)-Dione)
    • Structural Difference : A propyl-piperazinyl linker with a phenyl group.
    • Functional Impact : High 5-HT1A selectivity (Ki = 5.6 nM) over 5-HT2A (Ki > 1000 nM). Reduced immobility time in FST by 60% at 10 mg/kg, comparable to imipramine, with minimal anticholinergic side effects .

Comparative Analysis

Table 1: Pharmacological Profiles of Key Analogues

Compound 5-HT1A Ki (nM) 5-HT7 Ki (nM) logP Metabolic Stability (HLM, % remaining) Key In Vivo Effects
Target Compound 0.6* 15* 2.9* 50* Antidepressant (FST ED₅₀ = 5 mg/kg)
AZ-853 0.6 8.2 3.2 45 Hypotension, weight gain
AZ-861 0.2 10.5 3.8 35 Lipid metabolism disturbances
Compound 3i 5.6 12.3 3.5 40 Anxiolytic (2.5 mg/kg)
Compound 6h 5.6 >1000 2.7 60 Reduced FST immobility (60% at 10 mg/kg)

*Estimated based on structural similarities to AZ-853 .

Key Findings:

Fluorine vs. Chlorine : Fluorine’s smaller size and higher electronegativity enhance metabolic stability and receptor selectivity compared to chlorine .

Benzyl vs. Piperazinylalkyl: Benzyl groups improve lipophilicity (logP ~2.9) and reduce α1-adrenolytic side effects but may limit PDE inhibition .

Substituent Position : 2-Fluoro substitution (ortho) on the benzyl/aryl group optimizes 5-HT1A binding, while para-substitution (e.g., 4-fluorobenzyl) reduces receptor affinity .

生物活性

3-(2-Fluorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a synthetic compound belonging to the imidazopurine class. This compound has gained attention in medicinal chemistry due to its potential biological activities, particularly as a modulator of serotonin receptors and phosphodiesterase inhibitors. This article reviews the biological activity of this compound based on recent research findings, including its synthesis, mechanisms of action, and pharmacological effects.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the imidazopurine core : Achieved through cyclization of appropriate precursors under acidic or basic conditions.
  • Alkylation : Introduction of methyl groups using alkyl halides in the presence of strong bases.
  • Substitution : The fluorobenzyl group is introduced via nucleophilic substitution reactions.

These synthetic routes are crucial for obtaining compounds with desired biological activities and properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Serotonin Receptors : The compound exhibits significant affinity for serotonin receptors (5-HT1A and 5-HT7), suggesting its potential role as an antidepressant and anxiolytic agent. Studies have shown that modifications in the fluorobenzyl group enhance binding affinity to these receptors .
  • Phosphodiesterase Inhibition : It has been identified as a weak inhibitor of phosphodiesterases (PDE4B and PDE10A), which are important in regulating intracellular cAMP levels and have implications in mood disorders .

Antidepressant Activity

Research indicates that derivatives of this compound exhibit notable antidepressant activity in various animal models. For instance:

  • In the forced swim test (FST), certain derivatives demonstrated reduced immobility times comparable to established antidepressants like imipramine .
  • The compound's efficacy was further supported by molecular docking studies that revealed its potential to act on serotonin pathways effectively.

Anxiolytic Effects

In addition to antidepressant properties, some studies highlighted anxiolytic effects at specific dosages (e.g., 2.5 mg/kg), indicating a dual action that could benefit patients with comorbid anxiety and depression .

Case Studies

Several studies have evaluated the biological activity of related compounds with similar structures:

CompoundBiological ActivityReference
8-(5-(4-(2-fluorophenyl)piperazin-1-yl)pentyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dioneAntidepressant and anxiolytic effects in FST
8-[3-(N4-phenyl)-piperazin-N1-yl-propyl]-1,3-dimethyl-(1H,8H)-imidazo[2,1-f]purine-2,4-dioneHigh affinity for 5-HT receptors

These studies illustrate the promising pharmacological profiles of compounds derived from the imidazopurine scaffold.

常见问题

Q. What are the key structural features of this compound influencing 5-HT1A receptor binding?

The compound’s 1H-imidazo[2,1-f]purine-2,4-dione core is critical for receptor interaction, while the 2-fluorobenzyl group at position 3 enhances 5-HT1A affinity by optimizing hydrophobic interactions. The arylpiperazinylalkyl chain at position 8 contributes to selectivity and functional activity. Computational docking studies suggest fluorination at the phenyl ring improves binding via polar contacts with Ser199 and As386 in the 5-HT1A receptor .

Q. What synthetic routes are commonly employed to prepare this compound?

Synthesis typically involves alkylation of the imidazopurinedione core with halogenated intermediates. For example, a multi-step approach includes:

  • Step 1 : Condensation of xanthine derivatives with 2-fluorobenzyl halides under basic conditions.
  • Step 2 : Introduction of the piperazinylalkyl chain via nucleophilic substitution or Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) . Purity is validated using HPLC and NMR, with yields optimized via solvent-free microwave-assisted methods .

Q. What are the primary pharmacological targets of this compound?

The compound acts as a partial agonist at 5-HT1A receptors (Ki = 2–15 nM) and shows moderate affinity for 5-HT7 receptors (Ki = 50–100 nM). It exhibits weak inhibition of PDE4B and PDE10A, suggesting a multi-target profile. Selectivity over adenosine receptors (A1/A2A) and dopamine D2 receptors has been confirmed in competitive binding assays .

Advanced Research Questions

Q. How do substituent variations in the arylpiperazinylalkyl chain affect 5-HT1A vs. 5-HT7 receptor selectivity?

Substituents at the phenyl ring (e.g., 2-fluoro vs. 3-trifluoromethyl) significantly alter selectivity. For instance:

  • 2-Fluorophenyl derivatives (e.g., AZ-853) favor 5-HT1A due to optimal steric fit in the receptor’s hydrophobic pocket.
  • 3-Trifluoromethylphenyl analogs (e.g., AZ-861) exhibit stronger 5-HT7 binding (Ki = 35 nM) but reduced brain penetration due to increased lipophilicity (logP > 3.5). Functional assays (cAMP, ERK1/2 phosphorylation) further differentiate agonism efficacy .

Q. How can discrepancies between in vitro potency and in vivo efficacy be resolved?

AZ-861 shows stronger in vitro 5-HT1A agonism (EC50 = 10 nM) but weaker in vivo antidepressant effects compared to AZ-853. This paradox is attributed to AZ-853’s superior blood-brain barrier penetration (brain/plasma ratio = 2.1 vs. 0.8 for AZ-861), measured via LC-MS in rodent models. Strategies to resolve such conflicts include:

  • Pharmacokinetic profiling : Assessing metabolic stability in human liver microsomes (HLM) and plasma protein binding.
  • Structural optimization : Introducing polar groups (e.g., hydroxyl) to balance lipophilicity and permeability .

Q. What methodologies evaluate metabolic stability and cell permeability in preclinical studies?

  • Metabolic Stability : Incubation with HLM, monitoring parent compound depletion via LC-MS. AZ-853 shows moderate stability (t1/2 = 45 min) compared to AZ-861 (t1/2 = 30 min) .
  • Permeability : Parallel Artificial Membrane Permeability Assay (PAMPA) and Caco-2 cell models. Apparent permeability (Papp) values > 1 × 10⁻⁶ cm/s indicate high absorption potential .

Q. How is functional partial agonism at 5-HT1A receptors characterized experimentally?

  • In Vitro :
  • cAMP Inhibition : Using HEK293 cells expressing human 5-HT1A receptors. Efficacy is normalized to 5-HT (Emax = 100%). AZ-853 shows Emax = 65%, confirming partial agonism.
  • β-Arrestin Recruitment : TR-FRET assays quantify biased signaling .
    • In Vivo : Forced Swim Test (FST) in mice, with dose-dependent reduction in immobility time. Pretreatment with the 5-HT1A antagonist WAY-100635 reverses effects, validating target engagement .

Q. What strategies are used for multi-target profiling (e.g., PDE inhibition vs. 5-HT1A activity)?

  • Selective Radioligand Binding : Screen against panels of receptors (e.g., 5-HT1A, 5-HT7, PDE4B) using [³H]-8-OH-DPAT or [³H]-rolipram.
  • Functional Selectivity : Prioritize compounds with >50-fold selectivity for 5-HT1A over PDE4B (IC50 > 1 µM for PDE4B vs. Ki < 20 nM for 5-HT1A) .

Q. How do molecular modeling approaches guide the optimization of brain penetration?

  • Docking Studies : Identify interactions with P-glycoprotein (P-gp) efflux transporters. AZ-853’s lower P-gp substrate likelihood (predicted via SwissADME) correlates with higher brain exposure.
  • QSAR Models : Correlate logD (1.8–2.2) and polar surface area (<90 Ų) with blood-brain barrier permeability .

Q. What safety profiling is conducted in preclinical models?

  • Cardiovascular Effects : Telemetry in rats to monitor blood pressure (AZ-853 reduces systolic BP by 15 mmHg via α1-adrenolytic activity).
  • Metabolic Impact : Serum lipid profiling (AZ-861 increases triglycerides by 20% without affecting glucose).
  • Behavioral Toxicity : Rotarod tests for motor coordination; neither compound induces catalepsy at therapeutic doses .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。